molecular formula C6H5BrClNO2S B13194589 (3-Bromopyridin-4-yl)methanesulfonyl chloride

(3-Bromopyridin-4-yl)methanesulfonyl chloride

Cat. No.: B13194589
M. Wt: 270.53 g/mol
InChI Key: MDKMXTHQGIDLBF-UHFFFAOYSA-N
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Description

(3-Bromopyridin-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₅BrClNO₂S and a molecular weight of 270.53 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-yl)methanesulfonyl chloride typically involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Bromopyridine+Methanesulfonyl chloride(3-Bromopyridin-4-yl)methanesulfonyl chloride\text{3-Bromopyridine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3-Bromopyridine+Methanesulfonyl chloride→(3-Bromopyridin-4-yl)methanesulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The bromine atom can be involved in oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(3-Bromopyridin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromopyridin-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The bromine atom can also participate in various reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromopyridin-3-yl)methanesulfonyl chloride
  • (3-Chloropyridin-4-yl)methanesulfonyl chloride
  • (3-Bromopyridin-2-yl)methanesulfonyl chloride

Uniqueness

(3-Bromopyridin-4-yl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.53 g/mol

IUPAC Name

(3-bromopyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5BrClNO2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2

InChI Key

MDKMXTHQGIDLBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CS(=O)(=O)Cl)Br

Origin of Product

United States

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